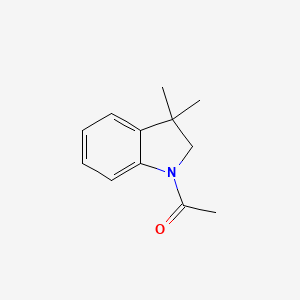

1-Acetyl-3,3-dimethylindoline

Descripción general

Descripción

1-Acetyl-3,3-dimethylindoline is a chemical compound with the molecular weight of 189.26 .

Molecular Structure Analysis

The InChI code for 1-Acetyl-3,3-dimethylindoline is1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

1-Acetyl-3,3-dimethylindoline has a molecular weight of 189.26 .Aplicaciones Científicas De Investigación

Photolabile Protecting Group and Photoactivation

1-Acetyl-3,3-dimethylindoline derivatives, such as those involved in the synthesis and applications of 5-Bromo-7-nitroindoline, are employed as photolabile protecting groups. This reagent facilitates the photoactivation of carboxylic acids in acylation reactions. Its utilization is critical in the development of photoresponsive materials and compounds, enabling controlled release and activation in response to light exposure (Michael, 2009).

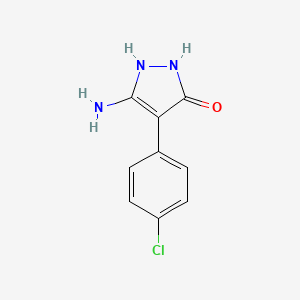

Coordination Chemistry and Complex Formation

Research involving 1-acetyl- and 1-benzoyl-5-hydroxypyrazolines demonstrates the utility of 1-Acetyl-3,3-dimethylindoline derivatives in forming complexes with metals such as zinc. These complexes exhibit unique binding modes and are accessible through simple Bronsted acid-base reactions. Such compounds have implications for catalysis and the design of metal-organic frameworks, showcasing the versatility of 1-Acetyl-3,3-dimethylindoline derivatives in coordination chemistry (Someya et al., 2011).

Biotransformation and Oxidative Cleavage

The biotransformation capabilities of 1-Acetyl-3,3-dimethylindoline and related compounds have been explored using plant cultured-cells, which can perform oxidative cleavage to produce ketoamides. This highlights the potential of 1-Acetyl-3,3-dimethylindoline derivatives in the field of green chemistry and biocatalysis, offering environmentally friendly alternatives to traditional chemical synthesis processes (Utsukihara et al., 2007).

Synthetic Methods and Molecular Transformation

1-Acetyl-3,3-dimethylindoline derivatives are instrumental in synthetic organic chemistry, as demonstrated by their involvement in the Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. This process facilitates the facile synthesis and transformation of substituted oxindoles, highlighting the compound's utility in constructing complex organic molecules with potential biological activity (Kikue et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWPWPPRAYOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=CC=CC=C21)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Acetyl-3,3-dimethylindoline in the synthesis of BRL 49231?

A: 1-Acetyl-3,3-dimethylindoline serves as a crucial building block in a novel synthetic route for BRL 49231 []. The synthesis involves the alkylation of the amide enolate of 1-Acetyl-3,3-dimethylindoline. This approach offers a shorter and potentially more efficient pathway compared to previous methods.

Q2: Are there any studies on the Structure-Activity Relationship (SAR) of compounds derived from 1-Acetyl-3,3-dimethylindoline related to 5-HT3 receptor antagonism?

A: While the provided abstract highlights the use of 1-Acetyl-3,3-dimethylindoline in the synthesis of BRL 49231, a potent 5-HT3 receptor antagonist, it doesn't delve into specific SAR studies related to this compound []. Investigating how modifications to the 1-Acetyl-3,3-dimethylindoline scaffold affect the potency, selectivity, and pharmacological properties of the resulting compounds would be an interesting avenue for further research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)